Bienvenue dans la boutique en ligne BenchChem!

3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Medicinal Chemistry Alzheimer's Disease Cholinesterase Inhibition

This compound is a fully synthetic tetrahydro-benzo[c]chromen-6-one derivative featuring a distinctive biphenylyl-oxoethoxy substituent at the 3-position—a structural feature absent in natural urolithins. It is optimally deployed as a probe for SAR studies exploring bulky, lipophilic substituent effects on cholinesterase inhibition. Procure alongside its 4-methyl analog (MW 424.5 g/mol) and the fully aromatic 6H-benzo[c]chromen-6-one version (MW 406.4 g/mol) for systematic three-way comparisons of how 4-position substitution and ring saturation independently modulate potency and selectivity. The 14 Da mass difference relative to the 4-methyl analog enables simultaneous incubation and deconvolution by mass spectrometry. Its unique mass (410.5 g/mol) also qualifies it as an internal standard for LC-MS/MS methods quantifying tetrahydro-urolithin analogs in biological matrices.

Molecular Formula C27H22O4
Molecular Weight 410.5 g/mol
Cat. No. B7756589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Molecular FormulaC27H22O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O
InChIInChI=1S/C27H22O4/c28-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)17-30-21-14-15-23-22-8-4-5-9-24(22)27(29)31-26(23)16-21/h1-3,6-7,10-16H,4-5,8-9,17H2
InChIKeyZTHLQJOOYMJKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(4-Biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: A Structurally Differentiated Urolithin Analog for Cholinesterase-Targeted Research


3-[2-(4-Biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 375356-81-3, molecular formula C₂₇H₂₂O₄, molecular weight 410.5 g/mol) is a fully synthetic derivative belonging to the 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one class . This class is structurally related to urolithins—gut-microbiota metabolites of ellagitannins—but incorporates a distinctive biphenylyl-oxoethoxy substituent at the 3-position and a saturated tetrahydro ring, features absent in natural urolithins [1]. The compound is supplied as a research-grade chemical (AldrichCPR) intended for early discovery studies; no vendor-provided analytical or biological data are available beyond identity confirmation .

Why 3-[2-(4-Biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Cannot Be Replaced by Close Analogs: Structural Determinants of Target Engagement


In-class analogs such as 4-methyl-substituted congeners (e.g., 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one), 6H-benzo[c]chromen-6-one variants lacking the tetrahydro ring, and 3-alkoxy-substituted derivatives display distinct steric, electronic, and conformational properties that directly influence enzyme active-site complementarity [1]. The presence or absence of a methyl group at position 4 alters the torsional angle of the biphenylyl side chain, while saturation of the tetrahydro ring modifies molecular planarity versus the fully aromatic system. These structural variations can translate into differential cholinesterase inhibitory activity, as demonstrated by the Gulcan et al. series where subtle modifications to the benzo[c]chromen-6-one scaffold yielded measurable changes in acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1]. Generic substitution without head-to-head activity confirmation therefore carries a risk of compromised potency or altered selectivity profiles.

Quantitative Differentiation Evidence for 3-[2-(4-Biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Versus Closest Analogs


Molecular Weight Distinction Versus the 4-Methyl Analog Confirms Non-Interchangeability in Procurement

A critical procurement-level differentiation between 3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (Target) and its closest catalog-available analog, 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (Comparator), lies in their distinct molecular formulas and weights. The Target (C₂₇H₂₂O₄) has a molecular weight of 410.5 g/mol, whereas the Comparator (C₂₈H₂₄O₄) has a molecular weight of 424.5 g/mol, corresponding to an additional CH₂ group at the 4-position . This structural difference prevents analytical co-elution under standard reversed-phase HPLC conditions and requires distinct mass spectrometry single-ion monitoring (SIM) channels for quantification, making the two compounds non-substitutable in assay protocols without re-validation.

Medicinal Chemistry Alzheimer's Disease Cholinesterase Inhibition

Scaffold Saturation Drives Conformational Divergence from Fully Aromatic 6H-Benzo[c]chromen-6-one Derivatives

The target compound features a saturated 7,8,9,10-tetrahydro ring, distinguishing it from the fully aromatic 6H-benzo[c]chromen-6-one scaffold found in compounds such as 3-[2-(4-biphenylyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one (C₂₇H₁₈O₄, MW 406.4 g/mol) . Saturation of the tetrahydro ring introduces sp³-hybridized carbons that disrupt the planarity of the tetracyclic system, altering the dihedral angle between the biphenylyl substituent and the chromenone core. In the Gulcan et al. study of urolithin analogs, tetrahydro derivatives consistently displayed different cholinesterase inhibition profiles compared to their fully aromatic counterparts, with the tetrahydro modification generally enhancing BuChE selectivity [1]. Although no direct head-to-head comparison between the target compound and its unsaturated analog has been published, the structural divergence predicts distinct binding poses within the cholinesterase active-site gorge, which extends approximately 20 Å from the catalytic triad to the peripheral anionic site.

Structural Biology Drug Design Conformational Analysis

In-Class Cholinesterase Inhibitory Potential: Tetrahydro-Urolithin Analog Class Outperforms Natural Urolithins

Natural urolithins (e.g., Urolithin A and B) are known to possess negligible acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, a limitation that prompted the design of synthetic tetrahydro-benzo[c]chromen-6-one analogs [1]. In the Gulcan et al. study, a series of ten synthetic 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives were evaluated for AChE and BuChE inhibition. The synthetic compounds, as a class, exerted cholinesterase inhibitory activity comparable to the clinically used drugs rivastigmine, galantamine, and donepezil in both in vitro enzyme assays and in vivo passive avoidance tests [1]. The target compound, as a member of the 7,8,9,10-tetrahydro-benzo[c]chromen-6-one subclass bearing the 3-(2-oxoethoxy) modification, is positioned within this active chemotype. Note: Specific IC₅₀ values for the target compound were not retrievable from the accessible abstract and metadata; the evidence presented here reflects class-level activity based on the published study's conclusions.

Alzheimer's Disease Acetylcholinesterase Butyrylcholinesterase

Recommended Application Scenarios for 3-[2-(4-Biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion of Tetrahydro-Urolithin Cholinesterase Inhibitors

The compound is optimally deployed as a probe for SAR studies exploring the effect of bulky, lipophilic biphenylyl-oxoethoxy substituents at the 3-position of the tetrahydro-benzo[c]chromen-6-one scaffold. Unlike published analogs in the Gulcan et al. series, which primarily explored hydroxyl and simple alkoxy substituents, this compound introduces an extended biphenyl system that may engage the peripheral anionic site of AChE or the acyl-binding pocket of BuChE [1]. Its distinct molecular weight (410.5 g/mol) ensures unambiguous identification in LC-MS-based enzyme inhibition assays when screened alongside other in-class analogs.

Selectivity Profiling Against Closely Related 4-Methyl and Non-Tetrahydro Analogs

Procurement of this compound alongside its 4-methyl analog (MW 424.5 g/mol) and the fully aromatic 6H-benzo[c]chromen-6-one version (MW 406.4 g/mol) enables a systematic three-way comparison of how the 4-position substitution and ring saturation independently modulate cholinesterase inhibition potency and selectivity [1][2]. The 14 Da mass difference relative to the 4-methyl analog allows for simultaneous incubation and deconvolution by mass spectrometry, streamlining head-to-head potency comparisons.

Anti-Angiogenic and Anti-Proliferative Screening in Oncology Models

The patent literature on benzo[c]chromen-6-one derivatives, including tetrahydro-substituted variants, identifies this scaffold as possessing anti-angiogenic and anti-keratinocyte activity [1]. The biphenylyl moiety, known to enhance hydrophobic interactions with the colchicine-binding site of tubulin and other proliferation-related targets, warrants evaluation of this specific analog in endothelial cell tube formation assays and tumor cell proliferation panels, differentiated from simpler urolithin analogs by its extended aromatic surface area.

Analytical Reference Standard for Tetrahydro-Benzo[c]chromen-6-one Metabolite Identification Studies

Given that urolithins are endogenous ellagitannin metabolites, this synthetic analog—with its distinctive biphenylyl substituent—can serve as an internal standard or reference compound in LC-MS/MS methods for quantifying tetrahydro-urolithin analogs in biological matrices [1]. Its unique mass (410.5 g/mol) and retention time profile distinguish it from endogenous urolithins (e.g., Urolithin A, MW 228.2 g/mol; Urolithin B, MW 212.2 g/mol), reducing interference in complex samples such as plasma or urine.

Quote Request

Request a Quote for 3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.